molecular formula C12H15BrO B13469497 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol CAS No. 1597199-14-8

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol

Cat. No.: B13469497
CAS No.: 1597199-14-8
M. Wt: 255.15 g/mol
InChI Key: ZPSVJWVKMSMYCM-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol is an organic compound that features a bromophenyl group attached to a cyclobutyl ring via an ethan-1-ol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol typically involves the coupling of 2-bromophenyl derivatives with cyclobutyl-containing intermediates. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the bromophenyl group and the cyclobutyl moiety . The reaction conditions often include the use of organoboron reagents, such as boronic acids or esters, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(2-bromophenyl)-2-cyclobutylethanal.

    Reduction: Formation of 2-phenyl-2-cyclobutylethan-1-ol.

    Substitution: Formation of 2-(2-substituted phenyl)-2-cyclobutylethan-1-ol derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring may influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol is unique due to its combination of a bromophenyl group with a cyclobutyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1597199-14-8

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

2-(2-bromophenyl)-2-cyclobutylethanol

InChI

InChI=1S/C12H15BrO/c13-12-7-2-1-6-10(12)11(8-14)9-4-3-5-9/h1-2,6-7,9,11,14H,3-5,8H2

InChI Key

ZPSVJWVKMSMYCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CO)C2=CC=CC=C2Br

Origin of Product

United States

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